3,5-Pyrazolidinedione, 4,4-diethyl-
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Overview
Description
3,5-Pyrazolidinedione, 4,4-diethyl- is a heterocyclic compound that belongs to the class of pyrazolidinediones These compounds are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two carbonyl groups at the 3 and 5 positions The 4,4-diethyl substitution refers to the presence of two ethyl groups attached to the fourth carbon atom in the ring
Preparation Methods
The synthesis of 3,5-pyrazolidinedione, 4,4-diethyl- can be achieved through several methods. One common approach involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . Another method includes the condensation of malonic acid hydrazide derivatives with aliphatic or aromatic carbonyl compounds . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include the use of solvents such as ethanol or acetic acid and may require heating or the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
3,5-Pyrazolidinedione, 4,4-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxiranes through epoxidation reactions.
Substitution: It can undergo substitution reactions with aryldiazonium salts to form 4-arylazo derivatives.
Common reagents used in these reactions include sodium methoxide, aryldiazonium salts, and various carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Pyrazolidinedione, 4,4-diethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione, 4,4-diethyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by affecting various signaling pathways .
Comparison with Similar Compounds
3,5-Pyrazolidinedione, 4,4-diethyl- can be compared with other similar compounds such as:
Phenylbutazone: A well-known anti-inflammatory drug that also belongs to the pyrazolidinedione class.
Feprazone: Another pyrazolidinedione derivative with analgesic and anti-inflammatory properties.
The uniqueness of 3,5-pyrazolidinedione, 4,4-diethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
4744-72-3 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4,4-diethylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(4-2)5(10)8-9-6(7)11/h3-4H2,1-2H3,(H,8,10)(H,9,11) |
InChI Key |
WRYMVEHYLBOLBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NNC1=O)CC |
Origin of Product |
United States |
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